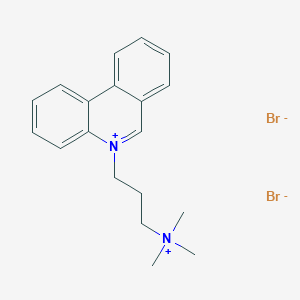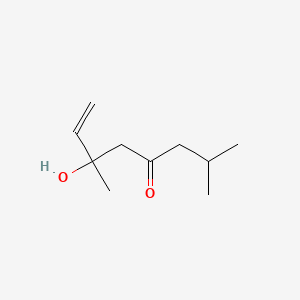
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagetonol is a naturally occurring compound found in the essential oil of certain plants, such as the Japanese Ho-leaf oil. It is a monoterpenoid with the molecular formula C10H18O2 and a molecular weight of 170.2487 . Tagetonol is known for its pleasant aroma and is used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through various chemical reactions involving the starting materials such as linalool. One common method involves the oxidation of linalool using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent such as acetone or dichloromethane and is carried out at room temperature.
Industrial Production Methods: In industrial settings, Tagetonol is often extracted from natural sources like the Ho-leaf oil through steam distillation. The leaves and small twigs of the Ho-Sho tree are subjected to steam distillation to obtain the essential oil, which contains Tagetonol along with other constituents .
Analyse Des Réactions Chimiques
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Tagetonol can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Tagetonol can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetone, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), solvents like dichloromethane, room temperature.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Tagetonol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, Tagetonol may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to produce analgesic effects .
Comparaison Avec Des Composés Similaires
- Linalool
- Citronellol
- Geraniol
Propriétés
Numéro CAS |
71547-63-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
Clé InChI |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
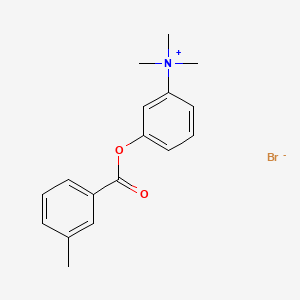

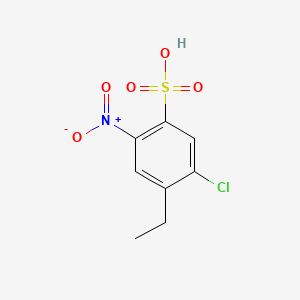
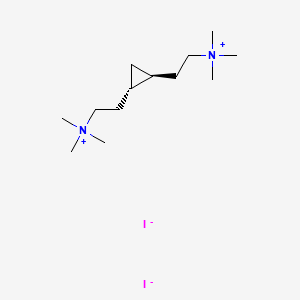
![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
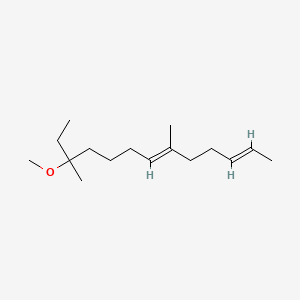
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)

![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
